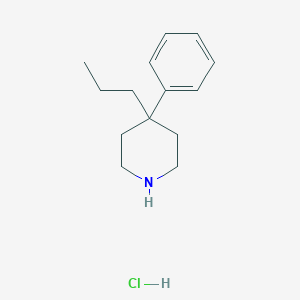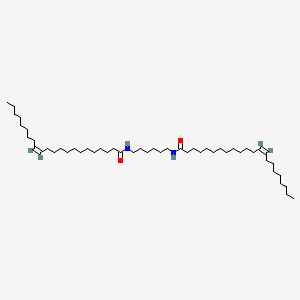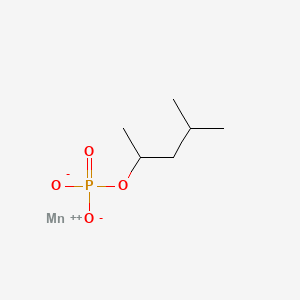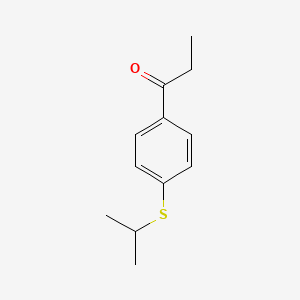![molecular formula C13H16O4 B12657709 2,2'-[Propylidenebis(oxymethylene)]bisfuran CAS No. 94278-19-0](/img/structure/B12657709.png)
2,2'-[Propylidenebis(oxymethylene)]bisfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Propylidenebis(oxymethylene)]bisfuran is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of two furan rings connected by a propylidene bridge through oxymethylene linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propylidenebis(oxymethylene)]bisfuran typically involves the reaction of furan derivatives with propylidene intermediates. One common method involves the use of furan-2-carbaldehyde and 1,3-dioxane as starting materials. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst, to facilitate the formation of the oxymethylene linkages.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[Propylidenebis(oxymethylene)]bisfuran can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Propylidenebis(oxymethylene)]bisfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The furan rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2,2’-[Propylidenebis(oxymethylene)]bisfuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of polymers and resins, where its structural properties contribute to the desired characteristics of the final product.
Mécanisme D'action
The mechanism of action of 2,2’-[Propylidenebis(oxymethylene)]bisfuran involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with nucleophilic sites in proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[Ethylidenebis(oxymethylene)]bisfuran: Similar structure but with an ethylidene bridge instead of a propylidene bridge.
2,2’-[Butylidenebis(oxymethylene)]bisfuran: Similar structure but with a butylidene bridge.
Uniqueness
2,2’-[Propylidenebis(oxymethylene)]bisfuran is unique due to its specific propylidene bridge, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
94278-19-0 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-[1-(furan-2-ylmethoxy)propoxymethyl]furan |
InChI |
InChI=1S/C13H16O4/c1-2-13(16-9-11-5-3-7-14-11)17-10-12-6-4-8-15-12/h3-8,13H,2,9-10H2,1H3 |
Clé InChI |
PNQZBGJMILYPLO-UHFFFAOYSA-N |
SMILES canonique |
CCC(OCC1=CC=CO1)OCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


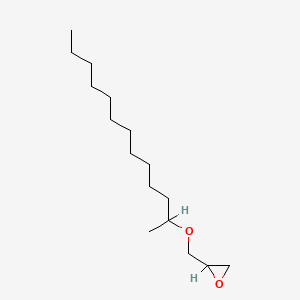
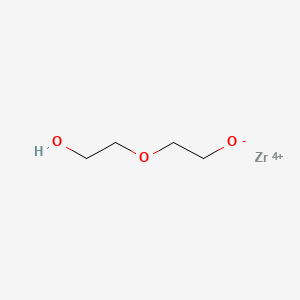

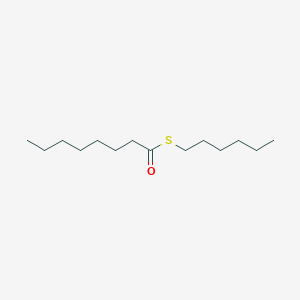
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)

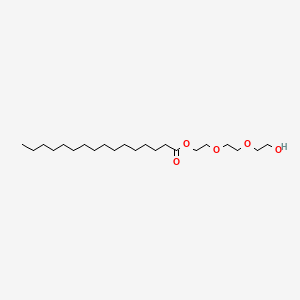
![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
